2,4-Difluorocinnamic acid (CAS 94977-52-3) is a highly specialized, di-halogenated aromatic building block featuring a trans-alkene conjugated with a 2,4-difluorophenyl ring. In industrial and advanced laboratory procurement, this specific substitution pattern is valued because the strongly electron-withdrawing fluorine atoms significantly lower the pKa of downstream derivatives, alter the lipophilicity of the molecule, and modify the electronic distribution across the conjugated system [1]. It is primarily procured as an essential precursor for next-generation mass spectrometry matrices (such as DiFCCA), a structural modifier in combinatorial pharmaceutical libraries targeting kinase and phosphatase active sites, and a core intermediate for polyhalogenated agrochemicals.
Generic substitution with unsubstituted cinnamic acid or mono-fluorinated analogs fundamentally fails in applications requiring precise electronic and steric tuning. In mass spectrometry matrix synthesis, replacing the 2,4-difluoro pattern with a 4-hydroxy group fails to sufficiently lower the proton affinity, resulting in drastically reduced analyte ionization yields for specific lipids [1]. In medicinal chemistry workflows, substituting this compound with standard cinnamic acid alters the ligand-binding domain interaction, leading to a loss of target selectivity in PPAR agonists and PTP inhibitors. Furthermore, attempting to bypass commercial procurement by synthesizing the compound in-house from 2,4-difluoro-bromobenzene or 2,4-difluorobenzaldehyde introduces severe process bottlenecks, requiring harsh thermal conditions (up to 180 °C) and resulting in moderate yields (54–77%), making direct procurement the only viable choice for reproducible scale-up.
2,4-Difluorocinnamic acid is the essential precursor for synthesizing α-cyano-2,4-difluorocinnamic acid (DiFCCA) via Knoevenagel condensation. Compared to the industry-standard precursor 4-hydroxybenzaldehyde (used to make CHCA), the 2,4-difluoro substitution creates a matrix with a significantly lower proton affinity. This alleviated proton transfer reaction results in higher analyte ion yields for peptides and phospholipids under optimized UV-MALDI wavelengths [1].
| Evidence Dimension | Matrix proton affinity and analyte ion yield |
| Target Compound Data | 2,4-Difluoro substitution enables lower proton affinity and higher ion yields |
| Comparator Or Baseline | 4-Hydroxy substitution (CHCA precursor) |
| Quantified Difference | Provides higher ionization efficiency for specific lipids/peptides over standard CHCA |
| Conditions | UV-MALDI-MS and Matrix-Enhanced SIMS (ME-SIMS) |
Procurement of the 2,4-difluoro precursor is critical for developers of mass spectrometry matrices seeking to break the sensitivity limits of standard CHCA.
Attempting to synthesize 2,4-difluorocinnamic acid in-house via the reaction of 2,4-difluoro-bromobenzene with acrylic acid yields only 54% and requires harsh conditions (145–150 °C for 6 hours). Alternatively, reacting 2,4-difluorobenzaldehyde with acetic anhydride requires 180 °C and maxes out at a 77% yield[1]. Direct procurement of the high-purity acid bypasses these energy-intensive, moderate-yield steps.
| Evidence Dimension | Synthesis yield and reaction temperature |
| Target Compound Data | Direct procurement (ambient handling, 100% material availability) |
| Comparator Or Baseline | In-house synthesis from 2,4-difluoro-bromobenzene (54% yield, 145-150 °C) |
| Quantified Difference | Prevents 46% material loss and eliminates high-energy reactor requirements |
| Conditions | Palladium-catalyzed cross-coupling or acetic anhydride condensation |
Purchasing the compound directly saves significant reactor time and eliminates the handling of toxic transition metal catalysts and harsh thermal conditions.
Despite the electron-withdrawing nature of the di-fluoro-substituted aromatic ring, 2,4-difluorocinnamic acid demonstrates high reactivity in standard amide coupling workflows. In the synthesis of novel HCV NS4B inhibitors, coupling 2,4-difluorocinnamic acid with a complex piperazinone derivative achieved a 95% isolated yield [1].
| Evidence Dimension | Amide coupling yield |
| Target Compound Data | 95% isolated yield |
| Comparator Or Baseline | Standard expected coupling yields for deactivated systems |
| Quantified Difference | Near-quantitative conversion (95%) |
| Conditions | Coupling with piperazinone core in standard organic solvents |
Ensures that buyers integrating this building block into late-stage drug discovery libraries will not suffer from severe yield drops during critical coupling steps.
In the development of dual PPAR alpha/gamma agonists, 2,4-difluorocinnamic acid is utilized in place of unsubstituted cinnamic acid to synthesize targeted 3-phenyl propanoic acid derivatives. The 2,4-difluoro substitution is critical for altering the lipophilicity and steric fit within the ligand-binding domains, successfully yielding the target N-phenylacryloyl-substituted tyrosine derivatives (mp 221–223 °C) [1].
| Evidence Dimension | Precursor selection for receptor binding tuning |
| Target Compound Data | 2,4-Difluorocinnamic acid (provides specific F-F steric/electronic profile) |
| Comparator Or Baseline | Unsubstituted cinnamic acid |
| Quantified Difference | Enables specific access to the 2,4-difluorophenyl-acryloylamino target with a 31% isolated yield in the final complex step |
| Conditions | Multi-step synthesis of substituted propanoic acid derivatives |
Buyers must select the 2,4-difluoro variant to achieve the precise structure-activity relationship (SAR) profile required for advanced metabolic disease drug candidates.
Procured as the primary building block for α-cyano-2,4-difluorocinnamic acid (DiFCCA), a matrix that relies on the 2,4-difluoro substitution to lower proton affinity and increase ionization yields for specific peptides and lipids [1].
Utilized in solid-phase peptide synthesis to create focused libraries targeting the active sites of Protein Tyrosine Phosphatases (e.g., TC-PTP), where its specific electronic properties are required for target discrimination [2].
Used as a high-yielding coupling partner in the synthesis of HCV NS4B inhibitors, where the fluorinated cinnamic acid moiety is essential for the final compound's antiviral efficacy and steric fit [3].
Irritant